molecular formula C13H15NO2 B2384008 3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde CAS No. 1368644-43-2

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde

Cat. No.: B2384008
CAS No.: 1368644-43-2
M. Wt: 217.268
InChI Key: YUUSOMKLYMHRRV-UHFFFAOYSA-N
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Description

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde is a complex organic compound with a unique structure that includes an indole ring substituted with a methyl group, a propan-2-yloxy group, and a carbaldehyde group

Preparation Methods

The synthesis of 3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it can be used as a building block for the synthesis of various bioactive molecules. Its indole ring structure is known for its biological activity, making it a valuable scaffold for drug development

Mechanism of Action

The mechanism of action of 3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde can be compared with other similar compounds, such as

Properties

IUPAC Name

3-methyl-5-propan-2-yloxy-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8(2)16-10-4-5-12-11(6-10)9(3)13(7-15)14-12/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUSOMKLYMHRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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